molecular formula C8H9NO B172362 3-(Pyridin-3-YL)propanal CAS No. 1802-16-0

3-(Pyridin-3-YL)propanal

Cat. No.: B172362
CAS No.: 1802-16-0
M. Wt: 135.16 g/mol
InChI Key: MQGVOSGGRHAKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-3-yl)propanal (CAS Number: 1802-16-0 ) is a high-purity organic compound with the molecular formula C8H9NO and an average molecular weight of 135.16 g/mol . This reagent serves as a valuable synthetic building block in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules that incorporate a pyridine moiety. The pyridine ring is a privileged structure in pharmaceuticals and agrochemicals, making 3-(Pyridin-3-yl)propanal a versatile intermediate for drug discovery and development efforts. It is related to compounds investigated for activity against targets like Beta-secretase 1 . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. For safe handling, please refer to the Safety Data Sheet. This compound has the GHS Signal Word "Danger" and carries hazard statements H226, H315, H319, and H335, indicating that it is flammable, causes skin and eye irritation, and may cause respiratory irritation . It must be stored sealed in a dry environment at 2-8°C . The SMILES notation for this compound is O=CCCC1=CC=CN=C1 .

Properties

IUPAC Name

3-pyridin-3-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5-7H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGVOSGGRHAKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455288
Record name 3-(PYRIDIN-3-YL)PROPANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802-16-0
Record name 3-Pyridinepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1802-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(PYRIDIN-3-YL)PROPANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-3-yl)propanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Pyridin-3-YL)propanal: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(pyridin-3-yl)propanal, a versatile heterocyclic aldehyde of significant interest to researchers and professionals in drug development. We will delve into its chemical structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its application as a strategic building block in the synthesis of complex molecular architectures for medicinal chemistry.

Unveiling the Molecular Architecture and Physicochemical Profile

3-(Pyridin-3-yl)propanal is a bifunctional organic molecule characterized by a pyridine ring linked to a propanal moiety via a three-carbon aliphatic chain. This unique combination of a basic aromatic heterocycle and a reactive aldehyde functional group underpins its utility in organic synthesis.

Structural and Electronic Properties

The pyridine ring, with its nitrogen heteroatom, imparts a degree of polarity and basicity to the molecule. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor or a nucleophile. The propanal group, on the other hand, is a classic electrophile, with the carbonyl carbon being susceptible to nucleophilic attack. The aliphatic linker provides conformational flexibility, allowing the two functional groups to adopt various spatial arrangements.

Table 1: Key Physicochemical Properties of 3-(Pyridin-3-YL)propanal

PropertyValueSource
Molecular Formula C₈H₉NOPubChem[1]
Molecular Weight 135.16 g/mol PubChem[1]
CAS Number 1802-16-0PubChem[1]
Boiling Point 81-91 °C (at 2 Torr)ChemicalBook
Density (Predicted) 1.045 ± 0.06 g/cm³ChemicalBook
XLogP3 (Predicted) 0.3PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]

Strategic Synthesis of 3-(Pyridin-3-YL)propanal

The synthesis of 3-(pyridin-3-yl)propanal can be approached through several strategic disconnections. A common and reliable method involves the oxidation of the corresponding primary alcohol, 3-(pyridin-3-yl)propan-1-ol. This precursor is readily accessible through the reduction of 3-(pyridin-3-yl)propanoic acid or its esters.

Synthesis of the Precursor: 3-(Pyridin-3-yl)propan-1-ol

The synthesis of the alcohol precursor can be achieved in two steps from commercially available 3-(pyridin-3-yl)propanoic acid.

  • Step 1: Esterification of 3-(Pyridin-3-yl)propanoic acid. The carboxylic acid is first converted to its methyl or ethyl ester to facilitate the subsequent reduction. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid.

  • Step 2: Reduction of the Ester. The resulting ester is then reduced to the primary alcohol. A common and effective method is the use of a reducing agent such as sodium borohydride in a suitable solvent like ethanol.

Oxidation to 3-(Pyridin-3-YL)propanal: A Comparative Protocol

The oxidation of a primary alcohol to an aldehyde requires mild and selective conditions to prevent over-oxidation to the corresponding carboxylic acid. Two highly effective and widely used methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[2][3] This method is known for its high yields and compatibility with a wide range of functional groups.

Experimental Protocol: Swern Oxidation of 3-(Pyridin-3-yl)propan-1-ol

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C in a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Oxalyl chloride (1.1 equivalents) is added dropwise to the DCM.

  • DMSO Addition: A solution of anhydrous DMSO (2.2 equivalents) in DCM is added dropwise to the stirred solution, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of 3-(pyridin-3-yl)propan-1-ol (1.0 equivalent) in DCM is added dropwise, ensuring the temperature remains below -60 °C. The reaction is stirred for 30-60 minutes.

  • Base Addition: Triethylamine (5.0 equivalents) is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 3-(pyridin-3-yl)propanal. Purification is typically achieved by column chromatography on silica gel.

Causality Behind Experimental Choices: The low temperature (-78 °C) is crucial to control the exothermic reaction and prevent side reactions. The use of a hindered base like triethylamine is to deprotonate the intermediate without competing as a nucleophile.

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, which offers a mild and convenient alternative to chromium-based oxidants.[4][5]

Experimental Protocol: Dess-Martin Oxidation of 3-(Pyridin-3-yl)propan-1-ol

  • Setup: A round-bottom flask is charged with a solution of 3-(pyridin-3-yl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • DMP Addition: Dess-Martin periodinane (1.1 equivalents) is added to the solution in one portion at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. The mixture is stirred vigorously until the solid dissolves. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Causality Behind Experimental Choices: DMP is a neutral and highly selective oxidizing agent, which makes it suitable for substrates with sensitive functional groups. The basic workup is necessary to remove the iodine-containing byproducts.

Synthesis_of_3_Pyridin_3_YL_propanal cluster_synthesis Synthesis Pathway 3-Pyridin-3-yl-propanoic_acid 3-(Pyridin-3-yl)propanoic Acid Ester Methyl/Ethyl 3-(Pyridin-3-yl)propanoate 3-Pyridin-3-yl-propanoic_acid->Ester Esterification (MeOH or EtOH, H₂SO₄) Alcohol 3-(Pyridin-3-yl)propan-1-ol Ester->Alcohol Reduction (NaBH₄, EtOH) Aldehyde 3-(Pyridin-3-YL)propanal Alcohol->Aldehyde Oxidation (Swern or DMP)

Caption: Synthetic route to 3-(Pyridin-3-YL)propanal.

Spectroscopic Characterization: Confirming the Structure

The structural elucidation of 3-(pyridin-3-yl)propanal relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the number of different proton environments and their connectivity. For 3-(pyridin-3-yl)propanal, the following key signals are expected:

  • Aldehydic Proton: A characteristic downfield signal, typically a triplet, in the range of δ 9.7-9.8 ppm.

  • Pyridyl Protons: A set of signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

  • Aliphatic Protons: Two methylene groups, appearing as multiplets in the upfield region (δ 2.5-3.5 ppm). The methylene group adjacent to the pyridine ring will be slightly more deshielded than the one adjacent to the carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected signals include:

  • Carbonyl Carbon: A highly deshielded signal in the range of δ 195-205 ppm.

  • Pyridyl Carbons: Signals in the aromatic region (δ 120-150 ppm).

  • Aliphatic Carbons: Two signals in the upfield region (δ 20-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the carbonyl group. A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretching vibration of an aliphatic aldehyde.[6] Other notable absorptions include C-H stretching vibrations of the alkyl and aromatic groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of 3-(pyridin-3-yl)propanal (135.16 g/mol ).[1] Common fragmentation patterns would involve cleavage of the aliphatic chain.

Reactivity and Synthetic Utility in Drug Discovery

The dual functionality of 3-(pyridin-3-yl)propanal makes it a valuable synthon in medicinal chemistry. The aldehyde group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the pyridine ring can be involved in coordination with metal catalysts or act as a pharmacophoric element.

Key Reactions of the Aldehyde Group
  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malonates, cyanoacetates) in the presence of a base to form α,β-unsaturated systems.[7] These products can serve as Michael acceptors or undergo further transformations.

  • Pictet-Spengler Reaction: This is a powerful reaction for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization.[8] 3-(Pyridin-3-yl)propanal can be used to introduce a pyridylethyl side chain into the resulting heterocyclic scaffold.

  • Reductive Amination: The aldehyde can be converted into a primary or secondary amine through reaction with ammonia or a primary/secondary amine in the presence of a reducing agent. This is a fundamental transformation for introducing nitrogen-containing functional groups.

Reactivity_of_Aldehyde cluster_reactivity Key Reactions of the Aldehyde Group Aldehyde 3-(Pyridin-3-YL)propanal Knoevenagel α,β-Unsaturated Product Aldehyde->Knoevenagel Knoevenagel Condensation (Active Methylene Compound, Base) Pictet_Spengler Tetrahydro-β-carboline Derivative Aldehyde->Pictet_Spengler Pictet-Spengler Reaction (β-Arylethylamine, Acid) Reductive_Amination Amine Derivative Aldehyde->Reductive_Amination Reductive Amination (Amine, Reducing Agent)

Caption: Important synthetic transformations of 3-(Pyridin-3-YL)propanal.

Applications in the Synthesis of Bioactive Molecules

The 3-pyridyl moiety is a common structural motif in a wide range of pharmaceuticals. 3-(Pyridin-3-yl)propanal serves as a key intermediate in the synthesis of several classes of biologically active compounds.

The pyridine ring is a key pharmacophore for binding to nicotinic acetylcholine receptors. Derivatives of 3-(pyridin-3-yl)propanal have been utilized in the synthesis of novel nAChR agonists, which are of interest for the treatment of neurological disorders.

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are attractive targets for cancer therapy. The pyrazolo[3,4-b]pyridine scaffold is a common core in TRK inhibitors, and 3-(pyridin-3-yl)propanal can be a precursor for the construction of such heterocyclic systems.[9]

The pyridine ring is present in numerous anticancer drugs. The reactivity of 3-(pyridin-3-yl)propanal allows for its incorporation into various heterocyclic frameworks that have shown promising cytotoxic activities against different cancer cell lines.[10][11]

Safety and Handling

3-(Pyridin-3-yl)propanal is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-(Pyridin-3-yl)propanal is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in drug discovery and development programs.

References

  • Swern, D., et al. (1978). A convenient and mild procedure for the oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482.
  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

  • Dess, D. B., & Martin, J. C. (1991). A useful 12-I-5 oxidant for the mild and efficient oxidation of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 113(19), 7277–7287.
  • ResearchGate. (2017). Synthesis propanol by esterification and reduction reaction. Retrieved from [Link]

  • PubMed. (2012). Synthesis, antimicrobial and anticancer activities of a novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propanal. Retrieved from [Link]

Sources

Starting materials for 3-(Pyridin-3-YL)propanal synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic synthesis of 3-(Pyridin-3-yl)propanal , a critical intermediate in the development of nicotinic acetylcholine receptor (nAChR) ligands, antihistamines, and kinase inhibitors.

CAS No: 1802-16-0 Target Audience: Medicinal Chemists, Process Development Scientists Core Challenge: The pyridine ring's basicity and susceptibility to reduction (to piperidine) require specific chemoselective protocols.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 3-(Pyridin-3-yl)propanal is best approached through three distinct strategic disconnects. The choice depends heavily on the scale and the availability of upstream starting materials.

Strategic Pathways Diagram

Retrosynthesis Target 3-(Pyridin-3-yl)propanal (Target) Alcohol 3-(Pyridin-3-yl)propan-1-ol (Commercial Start) Alcohol->Target Oxidation (Swern/Dess-Martin) Halide 3-Bromopyridine + Allyl Alcohol Halide->Target Heck-Isomerization (Pd Cat/Jeffery Cond.) Acrylate 3-(Pyridin-3-yl)acrylic acid (Cinnamic Analog) Acrylate->Target Selective Reduction (H2/Pd or LiAlH4) Aldehyde Nicotinaldehyde Aldehyde->Acrylate Wittig/HWE

Figure 1: Retrosynthetic tree highlighting the three primary access routes. The Alcohol Oxidation route is preferred for laboratory scale due to reliability.

Part 2: The Gold Standard – Oxidation of 3-Pyridinepropanol

Best for: Lab scale (mg to multigram), high purity requirements. Starting Material: 3-(Pyridin-3-yl)propanol (CAS 2859-67-8).

While commercially available, the alcohol is significantly cheaper and more stable than the aldehyde. The primary challenge is avoiding over-oxidation to the carboxylic acid. The Swern Oxidation is the method of choice because it avoids toxic chromium (PCC) and difficult workups associated with aqueous oxidants.

Protocol: Swern Oxidation

Mechanism & Causality: The reaction uses oxalyl chloride and DMSO to form an active alkoxysulfonium intermediate. The addition of a base (Triethylamine) triggers an intramolecular E2 elimination, releasing the aldehyde.

  • Critical Control Point: The temperature must be maintained at -78°C during the activation phase. Higher temperatures lead to the formation of the Pummerer rearrangement side product (methyl thiomethyl ether) or explosion risks.

Step-by-Step Methodology:

  • Activation: To a flame-dried flask under Nitrogen, add oxalyl chloride (1.5 equiv) in anhydrous DCM. Cool to -78°C.

  • DMSO Addition: Add dry DMSO (2.4 equiv) dropwise. Observation: Gas evolution (CO/CO2) will occur. Stir for 15 min.

  • Substrate Addition: Add 3-(Pyridin-3-yl)propanol (1.0 equiv) in minimum DCM dropwise over 10 min. Stir for 30 min at -78°C.

  • Elimination: Add Triethylamine (5.0 equiv) dropwise. The reaction will turn thick/white.

  • Warming: Remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Pour into saturated NH4Cl solution. Extract with DCM.

Self-Validating Check:

  • If the product smells strongly of cabbage (DMS) but shows no aldehyde peak in NMR (~9.8 ppm), the temperature was likely too high during the base addition.

  • Purification: The pyridine nitrogen makes the product basic. Flash chromatography on silica gel should use 1% Triethylamine or MeOH/DCM gradients to prevent streaking.

Part 3: The Direct Catalytic Route – Heck Isomerization

Best for: Process scale, atom economy. Starting Materials: 3-Bromopyridine (CAS 626-55-1) + Allyl Alcohol.

This route leverages a "Tandem Heck-Isomerization" sequence. Standard Heck conditions yield the allylic alcohol. However, using Jeffery conditions (Phase Transfer Catalysis) promotes the migration of the double bond to form the thermodynamically stable carbonyl (aldehyde).

Reaction Workflow Diagram

HeckPathway SM 3-Bromopyridine + Allyl Alcohol Pd_Cycle Pd(0)/Pd(II) Cycle (Oxidative Addition) SM->Pd_Cycle Pd(OAc)2 Intermed Allylic Alcohol (Initial Product) Pd_Cycle->Intermed Heck Coupling Isom Chain Migration (Hydride Shift) Intermed->Isom TBAB / NaHCO3 Product 3-(Pyridin-3-yl)propanal Isom->Product Tautomerization

Figure 2: The tandem Heck-Isomerization pathway. The presence of TBAB is critical for the isomerization step.

Protocol (Jeffery Conditions):

  • Charge: Combine 3-Bromopyridine (1.0 equiv), Allyl alcohol (1.5 equiv), Pd(OAc)2 (2-5 mol%), and NaHCO3 (2.5 equiv) in DMF.

  • The Key Additive: Add Tetrabutylammonium bromide (TBAB) (1.0 equiv).

    • Why? TBAB stabilizes the "ligand-free" Pd-nanoparticles and facilitates the β-hydride elimination/re-insertion mechanism required to "walk" the double bond to the aldehyde position [1, 2].

  • Conditions: Heat to 80-90°C for 12-16 hours.

  • Workup: Dilute with water, extract with EtOAc. The aldehyde is often obtained with >90% regioselectivity over the ketone isomer.

Part 4: Comparative Data & Quality Attributes

Starting Material Selection Matrix
Starting MaterialRouteCost EfficiencyScalabilityPrimary Risk
3-Pyridinepropanol OxidationModerateLow/MedOver-oxidation; Cryogenic reqs.
3-Bromopyridine HeckHighHighIsomer contamination (Ketone vs Aldehyde).
Nicotinaldehyde Wittig/RedLowHighOver-reduction of Pyridine ring to Piperidine.
Critical Quality Attributes (CQAs)

When sourcing starting materials or analyzing the final product, specific impurities must be monitored:

  • Piperidine Impurities: In "Reduction" routes (Route 3), the pyridine ring can be partially reduced. Monitor via H-NMR (multiplets at 1.5-3.0 ppm).

  • Isomeric Purity: In the Heck route, the branched isomer (2-(pyridin-3-yl)propanal) or the ketone (1-(pyridin-3-yl)propan-1-one) may form.

  • Stability: 3-(Pyridin-3-yl)propanal is prone to aerobic oxidation.

    • Storage: Store under Argon at 4°C.

    • Stabilization: For long-term storage, convert to the dimethyl acetal or bisulfite adduct.

References

  • Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 1996, 52(30), 10113-10130.

  • Kantam, M. L., et al. "Heck reaction of allylic alcohols catalyzed by Pd(0) nanoparticles." Journal of Molecular Catalysis A: Chemical, 2007.

  • Mancuso, A. J., & Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981, 165-185.

  • PubChem Compound Summary. "3-(Pyridin-3-yl)propanal (CID 11105412)."[1] National Center for Biotechnology Information.

Sources

Technical Guide: Chemical Transformations of 3-(Pyridin-3-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: 3-(Pyridin-3-yl)propanal (CAS: 120690-80-4 / Related: 52507-64-5) Audience: Medicinal Chemists, Process Scientists, and Pharmacologists

Executive Summary

3-(Pyridin-3-yl)propanal is a pivotal "linker" intermediate in the synthesis of neuronal nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it bridges the gap between simple pyridine solvents and complex tobacco alkaloids. Its value lies in the aldehyde functionality , which serves as a highly reactive handle for reductive aminations (to form amine-based ligands) and Wittig olefinations (to form styryl-pyridine analogs).

This guide provides a rigorous technical analysis of its reactivity, specifically focusing on the chemoselectivity required to manipulate the aldehyde without compromising the pyridine ring.

Structural Analysis & Reactivity Profile

The molecule presents a dual-reactivity challenge often described as the "Basic-Electrophilic Paradox."

  • The Pyridine Ring (C3-Substituted): Electron-deficient and weakly basic (

    
    ). It is susceptible to N-oxidation and nucleophilic attack at C2/C6 if activated, but generally robust under mild carbonyl chemistry conditions.
    
  • The Aldehyde (Propanal Chain): A hard electrophile prone to oxidation (to carboxylic acid), reduction (to alcohol), and nucleophilic addition.

Critical Handling Note: The aldehyde alpha-protons are acidic. In the presence of strong bases (e.g., LDA, NaH), the molecule can undergo self-condensation (Aldol) or racemization if chiral centers were present (not applicable here, but relevant for derivatives).

Visualization: Reactivity Map

The following diagram outlines the divergent synthetic pathways accessible from this core intermediate.

ReactivityMap Core 3-(Pyridin-3-yl)propanal RedAmin Reductive Amination (Target: 2°/3° Amines) Core->RedAmin + R-NH2 / STAB Oxidation Pinnick Oxidation (Target: Carboxylic Acids) Core->Oxidation + NaClO2 / NaH2PO4 Wittig Wittig Olefination (Target: Alkenes/Linkers) Core->Wittig + Ph3P=CH-R Heterocycle Cyclization (Target: Fused N-Systems) Core->Heterocycle + Tryptamine/Acid Ligands nAChR Ligands (e.g., Homonicotine analogs) RedAmin->Ligands Metabolites 3-Pyridinepropionic Acid (Metabolic Standard) Oxidation->Metabolites Styryls Styryl-pyridines (Fluorescent Probes) Wittig->Styryls

Figure 1: Divergent synthetic pathways from the 3-(Pyridin-3-yl)propanal core.

Core Protocol A: Reductive Amination (Ligand Synthesis)

Application: Synthesis of N-methyl-3-(pyridin-3-yl)propan-1-amine and other homonicotine analogs. Challenge: Preventing the reduction of the pyridine ring while selectively reducing the imine intermediate.

The "Buffered STAB" Method

Sodium Triacetoxyborohydride (STAB) is the reagent of choice over Sodium Cyanoborohydride (


) due to lower toxicity and better control over pH.
Step-by-Step Methodology
  • Stoichiometry:

    • Aldehyde: 1.0 equiv

    • Amine (e.g., Methylamine HCl): 1.2 equiv

    • STAB: 1.5 equiv

    • Acetic Acid (AcOH): 1.0 equiv (Crucial for imine formation)

    • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Imine Formation (In Situ):

    • Dissolve 3-(pyridin-3-yl)propanal in DCE.

    • Add the amine salt and Acetic Acid.

    • Technical Insight: The AcOH buffers the solution. If the pH is too high (basic), the aldehyde enolizes; if too low (acidic), the amine is protonated and non-nucleophilic. Target pH 5–6.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add STAB in one portion. Evolution of gas is minimal but possible.

    • Stir at RT for 4–16 hours. Monitor via LC-MS (Target M+H: ~151 for methylamine derivative).

  • Workup (Pyridine-Specific):

    • Quench with saturated

      
       (aqueous).
      
    • Critical: The pyridine ring makes the product amphoteric. Extract with DCM at pH > 10 (ensure the aqueous layer is basic to keep the pyridine and secondary amine deprotonated).

Data: Reducing Agent Comparison
ReagentSelectivityToxicityPyridine Compatible?Recommendation
STAB High (Aldehyde > Ketone)LowYes Primary Choice

HighHigh (Cyanide)YesLegacy/Backup

Low (Reduces Ketones)LowNo (Risk of over-reduction)Avoid

LowLowNo (Reduces Pyridine Ring)Avoid

Core Protocol B: Pinnick Oxidation (Metabolite Synthesis)

Application: Synthesis of 3-pyridinepropionic acid (a known tobacco metabolite and linker). Challenge: Oxidizing the aldehyde without forming the N-oxide on the pyridine ring.

Methodology

The Pinnick (Lindgren) Oxidation is superior to Jones Oxidation here because it avoids strong acids and Cr(VI) waste.

  • Reagents:

    • Substrate: 3-(pyridin-3-yl)propanal

    • Oxidant: Sodium Chlorite (

      
      , 1.5 equiv)
      
    • Scavenger: 2-Methyl-2-butene (5-10 equiv) - Essential to scavenge HOCl byproduct which could chlorinate the pyridine ring.

    • Buffer:

      
       (aqueous).
      
    • Solvent:

      
      -BuOH / Water (3:1).
      
  • Procedure:

    • Dissolve aldehyde and 2-methyl-2-butene in

      
      -BuOH.
      
    • Add aqueous solution of

      
       and 
      
      
      
      dropwise at 0°C.
    • The reaction turns pale yellow.

    • Stir at RT for 2–4 hours.

  • Isolation:

    • Acidify to pH 3–4 (isoelectric point consideration for pyridine-acids).

    • Extract with Ethyl Acetate. The pyridine nitrogen may require careful pH adjustment to ensure the zwitterion doesn't stay in the water phase.

Pathway Visualization: Reductive Amination Workflow

The following Graphviz diagram details the logic flow for the synthesis of amine ligands, highlighting critical decision points.

ReductiveAmination Start Start: 3-(Pyridin-3-yl)propanal Solvent Dissolve in DCE/THF Add Amine (1.2 eq) Start->Solvent Buffer Add AcOH (1.0 eq) Target pH 5-6 Solvent->Buffer Imine Intermediate: Imine/Iminium Buffer->Imine Dehydration Reduct Add STAB (1.5 eq) Stir 4-16h Imine->Reduct Check LC-MS Check: Aldehyde Consumed? Reduct->Check Check->Reduct No (Add more STAB) Workup Quench NaHCO3 Extract DCM (pH > 10) Check->Workup Yes

Figure 2: Decision logic for the reductive amination of 3-(pyridin-3-yl)propanal.

Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation (Pyridine derivatives are volatile and potent respiratory irritants).

  • Storage: Store under inert atmosphere (

    
     or Ar) at -20°C. Aldehydes oxidize to acids upon prolonged exposure to air.
    

References

  • BenchChem. "3-(Pyridin-3-YL)propanal Structure and Properties." BenchChem Database. Accessed 2026. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Standard Protocol Basis). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11105412, 3-(Pyridin-3-yl)propanal." PubChem, 2026. Link

  • Dalton, D. R., et al. "The Pinnick Oxidation of Aldehydes." Organic Reactions, 2004.[2] (Methodology Basis).

Sources

Biological activities of 3-(pyridin-3-yl)propanal derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of 3-(Pyridin-3-yl)propanal Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1][2][3] This guide focuses on a specific, versatile subclass: derivatives of 3-(pyridin-3-yl)propanal. The inherent chemical properties of the pyridine nucleus, combined with the reactive aldehyde group and a flexible three-carbon linker, provide a rich template for synthetic modification. By exploring derivatives of this core structure, researchers have uncovered potent compounds with a wide spectrum of biological activities, including significant antimicrobial, anticancer, and enzyme-inhibiting properties.[4][5][6] This document serves as a technical resource, synthesizing current knowledge on the mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies used to evaluate these promising therapeutic agents.

The 3-(Pyridin-3-yl)propanal Scaffold: A Foundation for Diversity

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom.[7] Its unique electronic profile and ability to act as a hydrogen bond acceptor make it a critical pharmacophore in drug design.[4][8] The parent compound, 3-(pyridin-3-yl)propanal (C₈H₉NO), serves as an ideal starting point for creating diverse chemical libraries.[9][10]

The rationale for its derivatization lies in systematically modifying its structure to enhance interactions with biological targets, improve pharmacokinetic properties, and increase therapeutic efficacy. Key modification points include:

  • The Pyridine Ring: Substitution on the ring can modulate electronic properties, steric hindrance, and potential for hydrogen bonding.

  • The Propanal Chain: The aldehyde can be transformed into a vast array of functional groups (e.g., amides, oxazolidinones, nitriles), or the chain can be altered to optimize spacing and conformation for target binding.

Caption: Key points for derivatization of the core scaffold.

Major Biological Activities and Mechanisms of Action

Derivatives of 3-(pyridin-3-yl)propanal have demonstrated significant potential across several therapeutic areas.

Antibacterial Activity

A prominent class of derivatives, the 3-(pyridine-3-yl)-2-oxazolidinones, has shown potent activity against Gram-positive bacteria, including resistant strains.[4][8]

Mechanism of Action: The oxazolidinone ring is the key pharmacophore, functioning as a protein synthesis inhibitor. It binds to the 50S ribosomal subunit at the A-site, preventing the formation of the initiation complex necessary for bacterial protein translation. The pyridin-3-yl moiety plays a crucial role in binding and enhancing the overall activity. Molecular docking studies predict that the pyridine nitrogen can form critical hydrogen bonds with nucleotide residues in the ribosomal binding pocket.[4]

Quantitative Data Summary:

CompoundS. aureus (ATCC25923) MIC (μg/mL)S. pneumoniae (ATCC49619) MIC (μg/mL)E. faecalis (ATCC29212) MIC (μg/mL)
21b 4-81-28-16
21d 2-40.5-14-8
21f 4-81-28-16
Linezolid 1-40.5-21-4
Data synthesized from Jin et al., 2022.[4]
Anticancer Activity

Pyridine-containing compounds are well-represented in oncology, and derivatives of this scaffold are no exception, targeting multiple pathways involved in cancer progression.[5][11]

A. Kinase Inhibition (VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the process by which tumors form new blood vessels to support their growth.[5] Certain pyridine derivatives function as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[12]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Angiogenesis Cell Proliferation Migration MAPK->Proliferation Derivative Pyridine Derivative Derivative->VEGFR2 INHIBITS

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.

B. Tubulin Polymerization Inhibition: The microtubule network is essential for cell division (mitosis). Some pyridine hybrids act as microtubule-destabilizing agents by binding to the colchicine binding site on β-tubulin.[11] This prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[13]

C. Phosphodiesterase 3 (PDE3) Inhibition: PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Overexpression of PDE3 has been linked to some cancers.[14] Certain 2-imino-1,2-dihydropyridine-3-carbonitrile derivatives have been shown to selectively inhibit PDE3, representing a potential therapeutic strategy.[14]

Quantitative Data Summary (Anticancer):

Compound ClassTarget Cell LineIC₅₀ (µM)Mechanism
Pyridine Hybrid 3b MCF-7 (Breast)6.13Tubulin Polymerization Inhibition
Pyridine Hybrid 3b A549 (Lung)15.54Tubulin Polymerization Inhibition
Iminopyridine Id HT-29 (Colon)>100PDE3A Inhibition (IC₅₀ = 27 µM)
Iminopyridine Ii HT-29 (Colon)3Growth Inhibition (Non-PDE3)
Data synthesized from multiple sources.[11][14]
Enzyme Inhibition

Beyond cancer-related enzymes, these derivatives have been optimized to target other enzymes with high specificity.

Cholesterol 24-Hydroxylase (CH24H) Inhibition: CH24H (CYP46A1) is a brain-specific enzyme that converts cholesterol to 24S-hydroxycholesterol (24HC), playing a key role in brain cholesterol homeostasis.[15] Its inhibition is being explored for neurodegenerative disorders. Novel 3-piperidinyl pyridine derivatives have been developed as highly potent and selective CH24H inhibitors, with optimized compounds demonstrating low nanomolar potency.[15]

Synthetic and Experimental Protocols

The translation of a chemical scaffold into a therapeutic lead requires robust synthetic methods and validated biological assays.

General Synthesis Workflow

The synthesis of 3-(pyridin-3-yl)propanal derivatives often involves a multi-step process starting from commercially available pyridine precursors. A representative workflow for creating the antibacterial oxazolidinone derivatives is shown below.

SynthesisWorkflow Start 2-chloro-5-nitropyridine Step1 Reaction with Morpholine Start->Step1 Step2 Nitro Group Reduction (e.g., Pd-C/HCOONH4) Step1->Step2 Step3 Carbamate Formation Step2->Step3 Step4 Oxazolidinone Ring Formation (n-BuLi, (R)-glycidyl butyrate) Step3->Step4 Step5 Intermediate Modifications (e.g., Mesylation, Deprotection) Step4->Step5 Final Coupling with Various Acids, Sulfonyl Chlorides, etc. Step5->Final Product Target 3-(pyridin-3-yl)- 2-oxazolidinone Derivatives Final->Product

Caption: General synthetic workflow for 3-(pyridin-3-yl)-2-oxazolidinone derivatives.[4][8]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Rationale: This is the gold-standard in vitro method for quantifying the potency of a potential antimicrobial agent. Its standardized nature allows for reproducible results and comparison across different compounds.

Step-by-Step Methodology:

  • Preparation of Inoculum: A pure culture of the test bacterium is grown in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically corresponding to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This is then diluted to the final working concentration (~5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compound is serially diluted (typically two-fold) in broth in a 96-well microtiter plate. A range of concentrations is prepared to capture the MIC value.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: Wells containing only broth and the bacterial inoculum (should show growth).

    • Negative Control: Wells containing only uninoculated broth (should show no growth).

    • Reference Drug Control: A known antibiotic (e.g., Linezolid) is tested in parallel to validate the assay.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the antiproliferative effects of potential anticancer drugs.[11][16]

Rationale: Viable cells contain mitochondrial reductases that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Insights

Analysis across multiple studies reveals key structural features that govern the biological activity of these derivatives.

  • Antibacterial Activity: For the oxazolidinone series, introducing a fluorine atom to the pyridine ring was found to significantly increase antibacterial activity against a range of bacteria.[4] The nature of the amide side chain is also critical; for example, compounds with furan and cyclohexyl groups showed potent activity, suggesting the binding pocket can accommodate diverse substituents.[4]

  • Anticancer Activity: In the iminopyridine series targeting PDE3, electronic and steric effects were crucial. An electron-withdrawing bromo-substituent on one aryl ring combined with an ethoxy group on the other was optimal for PDE3 inhibition.[14]

  • CH24H Inhibition: For the 3-piperidinyl pyridine series, SAR studies showed that a 4-methyl-1-pyrazolyl group at the 4-position of the pyridine ring dramatically boosted potency and improved ligand-lipophilicity efficiency, leading to a compound with an IC₅₀ of 8.5 nM.[15]

Caption: Summary of key structure-activity relationships.

Future Directions and Conclusion

The derivatives of 3-(pyridin-3-yl)propanal represent a highly versatile and promising scaffold for drug discovery. The existing body of research demonstrates their potent activities against bacterial, cancerous, and neurological targets. However, challenges such as optimizing aqueous solubility, improving metabolic stability, and overcoming potential drug resistance remain.[5][17]

Future research should focus on:

  • Rational Drug Design: Leveraging computational methods like molecular docking and SAR analysis to design next-generation derivatives with enhanced potency and selectivity.[5]

  • Pharmacokinetic Optimization: Modifying structures to improve ADME (absorption, distribution, metabolism, and excretion) properties, making them more suitable for in vivo applications.

  • Novel Formulations: Investigating nanotechnology-based drug delivery systems to improve bioavailability and reduce systemic toxicity.[5]

References

  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • De, S., Kumar S, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • De, S., Kumar S, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanal.
  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
  • Al-Najjar, A. A., et al. (2015).
  • Sharma, I., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
  • Ramirez-Macias, I., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Al-Omair, M. A. (2021). Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives.
  • Alsoliemy, A. (2022).
  • PubChemLite. (n.d.). 3-(pyridin-3-yl)propanal (C8H9NO).
  • Akhtar, S., et al. (2024). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Pharmaceutical Research.
  • Jabeen, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
  • El-Naggar, M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry.
  • Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals.
  • BenchChem. (2025). Investigation of the Antimicrobial Properties of 3-(Pyridin-3-yl)
  • Follmann, M., et al. (2020). Pyridin-3-yl derivatives.
  • Asano, M., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry.
  • Abadi, A. H., et al. (2012). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. European Journal of Medicinal Chemistry.
  • Kumar, S. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Yousef, R. I., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences.
  • Debin, A., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules.
  • El-Sayed, N. N. E., et al. (2022).
  • D’Bilal, T., et al. (2023).
  • Jones, D., et al. (2022).
  • El-Naggar, A. M., et al. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. RSC Advances.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 3-(Pyridin-3-YL)propanal in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their recurring presence in a multitude of bioactive compounds. The pyridine ring is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in the design of effective therapeutics.[3][4] An analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 new molecular entities contained a pyridine ring, with a significant number targeting cancer and central nervous system disorders.[5]

Within this context, 3-(Pyridin-3-YL)propanal emerges as a highly valuable and versatile building block for drug development professionals. This bifunctional molecule synergistically combines the proven biological relevance of the pyridine-3-yl moiety with the synthetic versatility of an aliphatic aldehyde. This unique structure allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures for targeted therapeutic applications.[6]

Physicochemical Properties and Reactivity Profile

A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis.

PropertyValueSource
IUPAC Name 3-pyridin-3-ylpropanal[7]
CAS Number 1802-16-0[7]
Molecular Formula C₈H₉NO[7]
Molecular Weight 135.16 g/mol [7]
Appearance Data not consistently available; typically an oil or low-melting solid-
Boiling Point 130-133 °C at 3 mmHg (for the corresponding alcohol)[8]

Causality of Reactivity: The reactivity of 3-(Pyridin-3-YL)propanal is dictated by two key features:

  • The Aldehyde Group: This electrophilic center is the primary site for nucleophilic attack, making it ideal for forming new carbon-carbon and carbon-nitrogen bonds. It readily undergoes reactions such as reductive amination, Wittig olefination, aldol condensations, and Knoevenagel condensations.[6]

  • The Pyridine Ring: The nitrogen atom imparts a degree of electron deficiency to the aromatic ring, influencing its reactivity in substitution reactions.[9] More importantly, the nitrogen lone pair provides a site for protonation, quaternization, or coordination to metal centers, a feature critical in its biological activity, such as the binding of Abiraterone to the iron atom of cytochrome P450 17A1.[9][10]

Core Applications in Pharmaceutical Intermediate Synthesis

The strategic value of 3-(Pyridin-3-YL)propanal is best illustrated through its application in the synthesis of diverse therapeutic agents.

Synthesis of Novel Oxazolidinone Antibacterial Agents

The oxazolidinone class of antibiotics, which includes Linezolid, is crucial for treating infections caused by multidrug-resistant Gram-positive bacteria. Research has demonstrated that incorporating a pyridine-3-yl moiety can lead to potent new antibacterial agents.[11] A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed strong antibacterial activity, with some compounds exhibiting efficacy comparable to Linezolid against various bacterial strains.[11] These compounds also demonstrated significant activity against biofilm formation, a key factor in persistent infections.[11]

Scaffolding for Cardiovascular Drugs

Pyridine derivatives are central to many cardiovascular medications, particularly dihydropyridine calcium channel blockers used to treat hypertension.[12] The structural backbone of 3-(Pyridin-3-YL)propanal is amenable to cyclocondensation reactions (e.g., Hantzsch synthesis variants) that can generate the core dihydropyridine ring, a critical pharmacophore for this class of drugs.[13] These drugs act by inhibiting calcium ion influx into heart muscle, leading to the dilation of coronary arterioles and a reduction in blood pressure.

Building Block for Anticancer Therapeutics

The pyridine-3-yl group is a key structural feature in the potent anti-prostate cancer drug Abiraterone.[14] Abiraterone functions by inhibiting the CYP17A1 enzyme, which is critical for androgen biosynthesis. While many reported syntheses of Abiraterone utilize Suzuki coupling with pyridine-3-boronic acid or related organoboranes, the fundamental importance of the pyridine-3-yl group is well-established.[15] The use of functionalized building blocks like 3-(Pyridin-3-YL)propanal provides alternative synthetic routes and opportunities for analog synthesis to explore structure-activity relationships (SAR) and develop next-generation inhibitors.

Precursor for Neurological and Anti-inflammatory Agents

The pyridine moiety is prevalent in drugs targeting the central nervous system and inflammatory pathways.[5][16] For instance, pyridinyl-containing compounds have been developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain sensation and skin disorders.[16] The versatility of the aldehyde in 3-(Pyridin-3-YL)propanal allows for its elaboration into a wide variety of structures, making it an excellent starting point for generating compound libraries for screening against such targets.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, incorporating steps for purification and recommending characterization to ensure the integrity of the synthesized intermediates.

Protocol 1: Reductive Amination to Synthesize N-Benzyl-3-(pyridin-3-yl)propan-1-amine

This protocol details a foundational reaction for introducing a nitrogen-containing side chain, a common step in pharmacophore elaboration. The benzyl group serves as a common protecting group that can be removed later in the synthetic sequence.

Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. The choice of Sodium triacetoxyborohydride (NaBH(OAc)₃) is critical; it is a mild and selective reducing agent that efficiently reduces the intermediate iminium ion formed from the aldehyde and amine, without significantly reducing the starting aldehyde. This selectivity minimizes side-product formation and improves yield.

Materials & Reagents:

  • 3-(Pyridin-3-YL)propanal (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Nitrogen/Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-(Pyridin-3-YL)propanal (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add benzylamine (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product via silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3-(pyridin-3-yl)propan-1-amine.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Oxidation to 3-(Pyridin-3-yl)propanoic Acid

This protocol converts the aldehyde to a carboxylic acid, another key functional group for pharmaceutical synthesis, often used in amide bond formation.

Rationale: The Pinnick oxidation is a highly efficient method for converting aldehydes to carboxylic acids, even in the presence of other sensitive functional groups. It uses sodium chlorite (NaClO₂) as the oxidant and a scavenger, such as 2-methyl-2-butene, to trap the hypochlorite byproduct, preventing unwanted side reactions like chlorination of the pyridine ring.

Materials & Reagents:

  • 3-(Pyridin-3-YL)propanal (1.0 eq)

  • Sodium chlorite (NaClO₂) (1.5 eq)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1.5 eq)

  • 2-Methyl-2-butene (5.0 eq)

  • tert-Butanol (t-BuOH) and water (as solvent)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(Pyridin-3-YL)propanal (1.0 eq) in t-BuOH and add 2-methyl-2-butene (5.0 eq).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq) in water.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Add the aqueous oxidant solution dropwise to the stirred aldehyde solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-5 hours. Monitor progress by TLC/LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 3-(pyridin-3-yl)propanoic acid can be purified by recrystallization or column chromatography if necessary.

  • Validation: Confirm the structure via NMR and MS, and check the melting point against literature values.

Visualized Workflows and Pathways

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Pharmaceutical Intermediates start 3-(Pyridin-3-YL)propanal reductive Reductive Amination start->reductive + R₂NH + [H] pinnick Pinnick Oxidation start->pinnick + NaClO₂ wittig Wittig Reaction start->wittig + Ph₃P=CHR reduction Reduction start->reduction + NaBH₄ amine Substituted Amines (e.g., for Oxazolidinones) reductive->amine acid Carboxylic Acids (Amide Coupling Precursor) pinnick->acid alkene Alkenes (Scaffold Extension) wittig->alkene alcohol Alcohols (Ether/Ester Synthesis) reduction->alcohol

Figure 1: General reactivity workflow of 3-(Pyridin-3-YL)propanal.

G A 3-(Pyridin-3-YL)propanal B Iminium Ion Intermediate A->B Condensation C N-Protected-3-(pyridin-3-yl)propan-1-amine B->C Reduction D Final Oxazolidinone Antibacterial Agent C->D Synthesis reagent1 + Benzylamine reagent1->A reagent2 + NaBH(OAc)₃ reagent2->B reagent3 Multi-step Elaboration & Cyclization reagent3->C

Figure 2: Synthetic pathway to oxazolidinone precursors.

Safety and Handling

As a professional laboratory chemical, 3-(Pyridin-3-YL)propanal must be handled with appropriate precautions.

  • GHS Hazard Statements: Based on aggregated data, this compound is classified as:

    • Harmful if swallowed (H302)[7]

    • Harmful in contact with skin (H312)[7]

    • Causes skin irritation (H315)[7]

    • Causes serious eye irritation (H319)[7]

    • Harmful if inhaled (H332)[7]

    • May cause respiratory irritation (H335)[7]

  • Handling Recommendations:

    • Always handle this chemical within a certified chemical fume hood.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.[17]

    • Keep away from strong oxidizing agents, acids, bases, and reducing agents.[17]

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC . National Institutes of Health. Available at: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed . National Institutes of Health. Available at: [Link]

  • 3-(pyridin-3-yl)propanal - ChemBK . ChemBK. Available at: [Link]

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 3-(Pyridin-3-yl)propanal | C8H9NO | CID 11105412 - PubChem . National Institutes of Health. Available at: [Link]

  • (PDF) The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels . ResearchGate. Available at: [Link]

  • WO2020254408A1 - Pyridin-3-yl derivatives - Google Patents. Google Patents.
  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents. Google Patents.
  • CN103570791A - Novel synthesis method of Abiraterone acetate - Google Patents. Google Patents.
  • A review on the medicinal importance of pyridine derivatives . ResearchGate. Available at: [Link]

  • Research on the synthesis and characterization of abiraterone acetate - Bulgarian Chemical Communications . Bulgarian Academy of Sciences. Available at: [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives . ResearchGate. Available at: [Link]

  • Metanephrine | C10H15NO3 | CID 21100 - PubChem . National Institutes of Health. Available at: [Link]

  • SYNTHESIS OF THE ANTI-PROSTATE CANCER DRUG ABIRATERONE ACETATE . The Japan Institute of Heterocyclic Chemistry. Available at: [Link]

  • WO2014016830A1 - Process and intermediates for the preparation of abiraterone acetate - Google Patents. Google Patents.
  • Research Article Facile Synthesis of Propranolol and Novel Derivatives . Semantic Scholar. Available at: [Link]

  • Abiraterone Acetate Complexes with Biometals: Synthesis, Characterization in Solid and Solution, and the Nature of Chemical Bonding . MDPI. Available at: [Link]

  • MEDICINAL CHEMISTRY - NSDL at NIScPR . National Science Digital Library. Available at: [Link]

  • 3-Pyridinepropanol | C8H11NO | CID 17861 - PubChem . National Institutes of Health. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS . Gazi University. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline . Pharmaguideline. Available at: [Link]

  • Pyridine - Syntheis, Reactions and Medicinal uses | PPTX - Slideshare . SlideShare. Available at: [Link]

Sources

Application Note: Derivatization of 3-(Pyridin-3-YL)propanal for the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The pyridine nucleus is a "privileged" structure in medicinal chemistry, known for its presence in numerous therapeutic agents and its ability to improve physicochemical properties like water solubility.[1][2][3] This application note presents a comprehensive guide to the derivatization of 3-(pyridin-3-yl)propanal, a versatile building block containing both the critical pyridine ring and a reactive aldehyde functional group.[4] We provide the scientific rationale and detailed, field-proven protocols for synthesizing novel derivatives through strategic chemical modifications. Furthermore, we outline standardized methodologies for evaluating their antibacterial efficacy using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation antibacterial agents.

Introduction: The Strategic Value of the 3-(Pyridin-3-yl)propanal Scaffold

The relentless evolution of multidrug-resistant (MDR) pathogens poses a grave threat to global public health, rendering many existing antibiotics ineffective.[5] This challenge underscores the urgent need for innovative antibacterial agents with novel mechanisms of action or the ability to circumvent existing resistance pathways. Heterocyclic compounds, particularly those containing a pyridine ring, are a cornerstone of modern drug discovery due to their unique electronic properties and capacity for diverse molecular interactions, such as hydrogen bonding.[1][2]

The 3-(pyridin-3-yl)propanal scaffold (Figure 1) is a particularly compelling starting point for antibacterial drug discovery for two primary reasons:

  • The Proven Pyridine Core: The pyridine moiety is integral to a wide array of bioactive molecules with demonstrated antimicrobial properties.[3][6] Its inclusion can enhance drug-target interactions and improve pharmacokinetic profiles. Recent research on 3-(pyridin-3-yl)-2-oxazolidinone derivatives has already validated this specific core, demonstrating potent activity against several Gram-positive bacteria, including drug-resistant strains.[5][7][8]

  • The Versatile Aldehyde Handle: The aldehyde group is a highly reactive functional group that serves as a gateway for a multitude of chemical transformations.[9][10] This allows for the systematic and efficient generation of large libraries of derivatives, a key strategy in structure-activity relationship (SAR) studies. Aldehydes themselves can exhibit antimicrobial activity, often by disrupting the bacterial cell membrane, adding another layer of potential bioactivity to the derivatives.[10][11]

This document provides a framework for leveraging this scaffold, detailing robust synthetic protocols and the subsequent biological evaluation workflows necessary to identify promising new antibacterial candidates.

Figure 1: Chemical Structure of 3-(Pyridin-3-yl)propanal Molecular Formula: C₈H₉NO Molecular Weight: 135.16 g/mol [12]

Rationale and Strategy for Derivatization

The primary goal of derivatization is to explore the chemical space around the core scaffold to identify modifications that enhance antibacterial potency and selectivity. The aldehyde group of 3-(pyridin-3-yl)propanal is the focal point for these modifications. We propose two high-yield, versatile, and historically successful derivatization strategies in medicinal chemistry: Schiff base/hydrazone formation and reductive amination .

  • Causality Behind Strategy Selection:

    • Schiff Base and Hydrazone Formation: This is one of the most straightforward and efficient methods for library generation. The reaction involves the condensation of the aldehyde with a primary amine or a hydrazine/hydrazide derivative. The resulting imine (C=N) or hydrazone (C=N-N) linkage is often a critical pharmacophore that can participate in binding to biological targets. This strategy allows for the rapid introduction of diverse functional groups, enabling a broad exploration of SAR.

    • Reductive Amination: This two-step, one-pot reaction converts the aldehyde into a secondary or tertiary amine. This transformation is highly valuable as it introduces a basic nitrogen atom, which can be crucial for solubility and for forming ionic interactions with acidic residues in a target protein. The resulting C-N single bond provides greater conformational flexibility compared to the rigid C=N bond of a Schiff base, offering a different geometric presentation of the appended chemical moiety.

The following diagram illustrates the proposed synthetic pathways originating from the starting aldehyde.

G cluster_start Core Scaffold cluster_paths Derivatization Strategies start 3-(Pyridin-3-yl)propanal reagentA Primary Amine (R-NH2) or Hydrazide (R-CONHNH2) start->reagentA Condensation (+ Catalyst) reagentB Amine (R1R2NH) + Reducing Agent (e.g., NaBH(OAc)3) start->reagentB Reductive Amination productA Schiff Base / Hydrazone Derivative reagentA->productA Formation of C=N bond productB Secondary / Tertiary Amine Derivative reagentB->productB Formation of C-N bond

Caption: Key derivatization pathways for 3-(pyridin-3-yl)propanal.

Experimental Protocols: Synthesis and Characterization

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of a Representative Schiff Base Derivative

Objective: To synthesize a novel Schiff base by reacting 3-(pyridin-3-yl)propanal with a primary amine containing a known antibacterial pharmacophore (e.g., sulfanilamide).

  • Rationale for Reagent Choice: Sulfanilamide is a sulfa drug, a well-established class of bacteriostatic agents. Coupling it to our scaffold creates a hybrid molecule that may exhibit enhanced or synergistic activity.

  • Materials:

    • 3-(pyridin-3-yl)propanal (1.0 eq)

    • Sulfanilamide (1.05 eq)

    • Absolute Ethanol (ACS Grade)

    • Glacial Acetic Acid (catalytic amount)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Step-by-Step Methodology:

    • To a 100 mL round-bottom flask, add 3-(pyridin-3-yl)propanal (e.g., 1.35 g, 10 mmol) and sulfanilamide (1.81 g, 10.5 mmol).

    • Add 40 mL of absolute ethanol and a magnetic stir bar.

    • Stir the suspension at room temperature to ensure mixing.

    • Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the imine formation by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.

    • Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.

    • Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the product under vacuum to yield the final Schiff base derivative.

  • Characterization: The structure of the purified product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry (MS), to ensure the protocol's success.

Biological Evaluation: Antibacterial Susceptibility Testing

Once novel derivatives are synthesized and purified, their biological activity must be quantified. The standard methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[13]

The following diagram outlines the workflow for determining MIC and MBC values.

G prep_compound Prepare Stock Solution of Test Compound in DMSO serial_dilute Perform 2-fold Serial Dilution in 96-well Plate with Broth prep_compound->serial_dilute inoculate Inoculate Wells with Bacteria (Final conc. ~5x10^5 CFU/mL) serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth (turbidity) incubate->read_mic subculture Subculture 10-100 µL from clear wells onto antibiotic-free Agar Plates read_mic->subculture For MBC Determination incubate_agar Incubate Agar Plates (e.g., 37°C for 24h) subculture->incubate_agar read_mbc Read MBC: Lowest concentration resulting in ≥99.9% cell death (no colonies) incubate_agar->read_mbc

Caption: Workflow for MIC and MBC determination.

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a synthesized derivative required to inhibit the visible growth of a specific bacterium. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]

  • Materials:

    • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Synthesized derivatives dissolved in DMSO (e.g., at 10 mg/mL)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Negative controls (broth only, broth + DMSO, broth + bacteria)

  • Step-by-Step Methodology:

    • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Compound Dilution: In well 1, add 100 µL of the test compound at 2x the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, add a 256 µg/mL solution in CAMHB).

    • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[15]

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 1x10⁶ CFU/mL.

    • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This dilutes the compound concentrations to their final test values and results in a final bacterial concentration of ~5x10⁵ CFU/mL. Do not add bacteria to well 12.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Protocol 4.2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine if an agent is bactericidal and at what concentration. The MBC is defined as the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[16][17]

  • Methodology:

    • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC where no growth was observed.

    • Mix the contents of each selected well thoroughly.

    • Aseptically pipette a fixed volume (e.g., 20 µL) from each of these wells and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.[14]

    • Also, plate a sample from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

    • Incubate the MHA plates at 37°C for 24 hours.

    • Reading the MBC: The MBC is the lowest concentration that results in no colony growth (or a ≥3-log reduction in CFU/mL compared to the initial inoculum count).[17]

Data Presentation and Interpretation

Results from the antibacterial assays should be tabulated for clear comparison. The relationship between MIC and MBC is critical for classifying the compound's activity.

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal.[16]

  • Bacteriostatic: If the MBC is significantly higher than the MIC (MBC/MIC > 4), the compound is considered bacteriostatic.

Table 1: Hypothetical Antibacterial Activity Data for Novel Derivatives

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Derivative-01 S. aureus816Bactericidal (2)
E. coli64>256Bacteriostatic ( >4)
Derivative-02 S. aureus48Bactericidal (2)
E. coli3264Bactericidal (2)
Ciprofloxacin S. aureus0.51Bactericidal (2)
(Control)E. coli0.250.5Bactericidal (2)

Conclusion

The 3-(pyridin-3-yl)propanal scaffold represents a promising and synthetically accessible starting point for the development of novel antibacterial agents. The derivatization strategies and detailed protocols provided in this application note offer a validated and rational approach for generating and evaluating new chemical entities. By systematically modifying the aldehyde functional group and quantifying the antibacterial effect through standardized MIC and MBC assays, researchers can efficiently conduct SAR studies to identify lead compounds with potent activity against clinically relevant pathogens. This structured methodology is a critical step in the pipeline of antibiotic discovery and development, aimed at addressing the urgent challenge of antimicrobial resistance.

References

  • Title: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents Source: Frontiers in Chemistry, 2022. URL: [Link]

  • Title: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents Source: National Center for Biotechnology Information (PMC), 2022. URL: [Link]

  • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: National Center for Biotechnology Information (PMC), 2023. URL: [Link]

  • Title: CHAPTER 16: Pyridine Synthesis Source: Royal Society of Chemistry, 2022. URL: [Link]

  • Title: Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides Source: ResearchGate, 2021. URL: [Link]

  • Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: ResearchGate, 2022. URL: [Link]

  • Title: Derivatizing assay for the determination of aldehydes using micellar electrokinetic chromatography Source: ResearchGate, 2017. URL: [Link]

  • Title: Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities Source: ResearchGate, 2022. URL: [Link]

  • Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: National Center for Biotechnology Information (PMC), 2022. URL: [Link]

  • Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: Semantic Scholar, 2022. URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io, 2023. URL: [Link]

  • Title: Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities Source: National Center for Biotechnology Information (PMC), 2022. URL: [Link]

  • Title: 3-(Pyridin-3-yl)propanal Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More Source: Emery Pharma. URL: [Link]

  • Title: Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils Source: Scholars' Mine, Missouri S&T. URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide Source: ResearchGate, 2021. URL: [Link]

  • Title: Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics Source: National Center for Biotechnology Information (PMC), 2022. URL: [Link]

  • Title: Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services Source: Creative Diagnostics. URL: [Link]

  • Title: 4-(imidazo[1,2-a]pyridin-3-yl)
  • Title: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents Source: PubMed, National Center for Biotechnology Information, 2022. URL: [Link]

  • Title: MIC/MBC Testing | International and Accredited Lab Source: Nikopharmad. URL: [Link]

  • Title: Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities Source: PubMed, National Center for Biotechnology Information, 2022. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(Pyridin-3-YL)propanal by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Pyridin-3-YL)propanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography of this compound. The information presented here is a synthesis of established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-(Pyridin-3-YL)propanal, offering potential causes and actionable solutions.

Issue 1: Significant Peak Tailing and Poor Resolution

Question: My TLC and column chromatography of 3-(Pyridin-3-YL)propanal show significant peak tailing, leading to poor separation from impurities. What is causing this, and how can I fix it?

Answer:

Peak tailing with pyridine-containing compounds is a frequent challenge, primarily due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the surface of standard silica gel.[1] This interaction creates a secondary retention mechanism, causing the analyte to elute slowly and resulting in broad, asymmetric peaks.

Root Causes and Solutions:

  • Acid-Base Interactions: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica surface.

  • Solution 1: Mobile Phase Modification: The most straightforward approach is to add a basic modifier to the mobile phase to neutralize the acidic silanol groups.[1]

    • Triethylamine (TEA): Add 0.5-1% TEA to your eluent system (e.g., ethyl acetate/hexanes). The TEA will preferentially interact with the silanol groups, effectively "masking" them from your compound.[2]

    • Ammonium Hydroxide: For more polar solvent systems like dichloromethane/methanol, adding 0.5-2% of a concentrated ammonium hydroxide solution to the methanol portion can also be effective.[3]

  • Solution 2: Change of Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative for the purification of basic compounds as it has fewer acidic sites than silica.[2][3]

    • Deactivated Silica Gel: You can prepare deactivated silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.

Issue 2: On-Column Degradation of the Aldehyde

Question: I am experiencing low recovery of 3-(Pyridin-3-YL)propanal after column chromatography, and my TLC analysis of the collected fractions shows new, more polar spots. What is happening?

Answer:

Aldehydes can be sensitive to the acidic nature of silica gel, which can catalyze degradation pathways.[2][4] For 3-(Pyridin-3-YL)propanal, the primary concerns are oxidation to the corresponding carboxylic acid and aldol condensation reactions.[5]

Root Causes and Solutions:

  • Silica-Catalyzed Oxidation: The slightly acidic surface of silica gel can promote the oxidation of the aldehyde to 3-(pyridin-3-yl)propanoic acid, especially if the solvents are not peroxide-free.

  • Aldol Condensation: Silica can also act as a Lewis acid, promoting the self-condensation of the aldehyde to form higher molecular weight impurities.[5]

  • Solution 1: Use Deactivated Silica Gel: As with peak tailing, deactivating the silica gel with triethylamine can mitigate acid-catalyzed degradation.[2]

  • Solution 2: Swift Purification: Minimize the time the compound spends on the column. Use a slightly more polar solvent system than what is strictly necessary for separation to expedite elution.

  • Solution 3: Alternative Purification Method: If degradation is severe, consider an alternative to silica gel chromatography. Purification via the formation of a reversible bisulfite adduct can be a highly effective method for isolating aldehydes from non-aldehyde impurities.[4][6]

Issue 3: Co-elution with a Similarly Polar Impurity

Question: I have an impurity that co-elutes with my target compound, 3-(Pyridin-3-YL)propanal, even after trying various solvent systems. How can I improve the separation?

Answer:

Co-elution occurs when the impurity and the target compound have very similar affinities for the stationary and mobile phases. To resolve this, you need to alter the chromatographic selectivity.

Root Causes and Solutions:

  • Similar Polarity and Functional Groups: The impurity likely shares structural similarities with your target compound.

  • Solution 1: Fine-Tune the Mobile Phase:

    • Solvent Selectivity: Instead of just adjusting the ratio of two solvents (e.g., ethyl acetate/hexanes), try introducing a third solvent with different properties. For example, adding a small amount of dichloromethane or acetone can alter the interactions and improve separation.

    • Gradient Elution: Employing a shallow solvent gradient during column chromatography can often resolve closely eluting compounds that are inseparable under isocratic conditions.

  • Solution 2: Change the Stationary Phase:

    • Reverse-Phase Chromatography (C18): In reverse-phase chromatography, separation is based on hydrophobicity. Your polar compound will elute early with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3] This change in separation mechanism is often very effective at resolving impurities that are problematic in normal-phase chromatography.

  • Solution 3: pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of the pyridine ring, which can significantly impact its retention and selectivity.[1] This is more commonly applied in HPLC but can be adapted for flash chromatography with appropriate stationary phases.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of 3-(Pyridin-3-YL)propanal?

A1: A good starting point for TLC analysis on silica gel is a mixture of a non-polar and a polar solvent. Begin with a 30-50% ethyl acetate in hexanes mixture.[2] Based on the initial Rf value, you can then adjust the polarity. For a target Rf of 0.2-0.3 for column chromatography, you may need to increase or decrease the ethyl acetate concentration.[2] If the spot remains at the baseline, a more polar system like 1-5% methanol in dichloromethane is a good next step.[3]

Q2: How can I visualize 3-(Pyridin-3-YL)propanal on a TLC plate?

A2: 3-(Pyridin-3-YL)propanal contains a UV-active pyridine ring and should be visible under a UV lamp at 254 nm. For a more sensitive or specific visualization, you can use a chemical stain. A p-anisaldehyde stain or a 2,4-dinitrophenylhydrazine (DNPH) stain, which is specific for aldehydes and ketones, are excellent choices.

Q3: Is it necessary to use high-purity solvents for column chromatography?

A3: Yes, it is crucial to use high-purity, chromatography-grade solvents. Lower-grade solvents can contain non-volatile impurities that may co-elute with your compound, contaminating the final product. Additionally, some solvents can contain stabilizers or peroxides that might react with your aldehyde.

Q4: Can I use an alcohol like methanol or ethanol in my mobile phase with silica gel?

A4: While you can use alcohols with silica gel, it's important to be cautious. Alcohols are very polar and can significantly deactivate the silica. More importantly for aldehydes, silica can act as a mild Lewis acid and catalyze the formation of hemiacetals and acetals in the presence of alcohols.[2] If you must use an alcohol to achieve sufficient polarity, use the minimum amount necessary and consider deactivating the silica with triethylamine.[2]

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare stock solutions of your crude 3-(Pyridin-3-YL)propanal in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the crude mixture on a silica gel TLC plate.

  • Develop the plate in a chamber saturated with your chosen eluent (e.g., 40% ethyl acetate in hexanes).

  • Visualize the plate under a UV lamp (254 nm).

  • If the desired compound has an Rf value between 0.2 and 0.3 and is well-separated from major impurities, this solvent system is a good candidate for column chromatography.

  • If streaking is observed, add 0.5-1% triethylamine to the eluent and re-run the TLC.

Protocol 2: Column Chromatography Procedure
  • Column Preparation: Select a column of appropriate size for the amount of crude material. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes with 0.5% triethylamine).[3] Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[7]

  • Sample Loading: Dissolve the crude 3-(Pyridin-3-YL)propanal in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor their composition by TLC. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your target compound.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-(Pyridin-3-YL)propanal.

Data Presentation

Parameter Recommendation Rationale
Stationary Phase Silica Gel (deactivated with TEA) or AluminaMitigates peak tailing and on-column degradation.[2]
Mobile Phase Ethyl Acetate/Hexanes or Dichloromethane/MethanolOffers a good polarity range for elution.
Mobile Phase Modifier 0.5-1% Triethylamine (TEA)Neutralizes acidic silanol groups.[2]
Target Rf (TLC) 0.2 - 0.3Provides optimal separation in column chromatography.[2]
Visualization UV (254 nm), p-anisaldehyde, or DNPH stainAllows for effective monitoring of the purification.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Separation start Poor Separation Observed (Peak Tailing / Co-elution) q1 Is there significant peak tailing? start->q1 sol1 Add 0.5-1% TEA to mobile phase q1->sol1 Yes q3 Are compounds co-eluting? q1->q3 No q2 Does tailing persist? sol1->q2 sol2 Switch to Alumina stationary phase q2->sol2 Yes q2->q3 No end Improved Separation sol2->end sol3 Introduce a third solvent or use a gradient q3->sol3 Yes q3->end No q4 Does co-elution persist? sol3->q4 sol4 Switch to Reverse-Phase Chromatography (C18) q4->sol4 Yes q4->end No sol4->end

Sources

Technical Support Center: Navigating Complex NMR Spectra of 3-(Pyridin-3-YL)propanal Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of reaction mixtures involving 3-(pyridin-3-yl)propanal. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting complex Nuclear Magnetic Resonance (NMR) spectra. Here, we move beyond simple peak assignments to address the nuanced issues that arise in real-world experimental settings. Our focus is on providing actionable troubleshooting strategies and a deeper understanding of the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial hurdles in the NMR analysis of 3-(pyridin-3-yl)propanal and its derivatives.

Question: My aldehyde proton signal (around 9.8 ppm) is broad, weak, or completely absent. What are the potential causes?

Answer: The disappearance or broadening of the aldehyde proton signal is a frequent observation. Several factors can contribute to this:

  • Hydration or Hemiacetal Formation: In the presence of water or alcohol (from solvents or reagents), the aldehyde can form a hydrate or a hemiacetal. These species will not have a signal in the aldehyde region. The equilibrium between the aldehyde and these forms can also lead to peak broadening.

  • Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air. The carboxylic acid proton is typically a very broad singlet that can appear over a wide chemical shift range (often >10 ppm) and may be difficult to distinguish from the baseline.

  • Paraformaldehyde Formation: Aldehydes can polymerize to form paraformaldehyde, particularly upon concentration or prolonged storage. This will lead to a decrease in the intensity of the aldehyde proton signal.

Question: The aromatic region of my ¹H NMR spectrum is crowded and difficult to interpret. How can I confidently assign the pyridine protons?

Answer: The four protons on the pyridine ring of 3-(pyridin-3-yl)propanal often present as a complex set of overlapping multiplets between 7.0 and 8.5 ppm. Here's a systematic approach to their assignment:

  • Chemical Shift Trends: The proton at the 2-position (adjacent to the nitrogen) is typically the most deshielded and appears furthest downfield. The protons at the 4- and 6-positions are also significantly deshielded, while the proton at the 5-position is the most shielded of the aromatic signals.

  • Coupling Patterns: Analyze the splitting patterns. The proton at the 2-position will often appear as a singlet or a narrow doublet. The proton at the 6-position will be a doublet, coupled to the proton at the 5-position. The proton at the 4-position will be a doublet of doublets, coupled to the protons at the 2- and 5-positions. The proton at the 5-position will also be a doublet of doublets.

  • 2D NMR: For unambiguous assignment, a Correlation Spectroscopy (COSY) experiment is invaluable.[1][2] Cross-peaks in the COSY spectrum will reveal which protons are spin-coupled, allowing you to trace the connectivity of the pyridine ring protons.

Question: I'm observing broad peaks in my spectrum, particularly for the pyridine signals. What could be the reason?

Answer: Broadening of pyridine signals can be attributed to a few factors:

  • Protonation/Deprotonation Equilibrium: The nitrogen atom of the pyridine ring can be protonated by acidic impurities or even deuterated solvents with exchangeable protons (like D₂O or CD₃OD). If this exchange is on an intermediate timescale relative to the NMR experiment, it can lead to significant peak broadening.

  • Metal Chelation: If your reaction mixture contains trace metal ions, the pyridine nitrogen can act as a ligand, leading to coordination. This can cause broadening of the signals of the nearby protons.

  • Viscosity: Highly concentrated or viscous samples can lead to broader lines. Diluting your sample may help to sharpen the signals.

II. In-Depth Troubleshooting Guides

This section provides detailed strategies for tackling more complex spectral interpretation challenges.

Scenario 1: Incomplete Reaction and Quantification

Issue: Your ¹H NMR spectrum shows a mixture of starting material (3-(pyridin-3-yl)propanal) and the desired product. You need to determine the reaction conversion.

Causality: Most organic reactions do not proceed to 100% completion. NMR spectroscopy is a powerful tool for quantifying the components of a mixture without the need for chromatographic separation.[3]

Troubleshooting Workflow:

Caption: Decision tree for addressing signal overlap in ¹H NMR.

The Power of Solvent Effects:

Changing the deuterated solvent can induce significant changes in chemical shifts, a phenomenon known as the aromatic solvent-induced shift (ASIS). [4][5]Solvents like benzene-d₆ can cause notable upfield or downfield shifts of specific protons due to anisotropic effects, often resolving overlapping signals. [6] Protocol for Solvent-Induced Shift Studies:

  • Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃.

  • Carefully evaporate the solvent under a stream of nitrogen.

  • Add a different deuterated solvent (e.g., C₆D₆, acetone-d₆, or DMSO-d₆).

  • Acquire another ¹H NMR spectrum and compare the chemical shifts to the original spectrum.

IV. References

  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Available at:

  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol - SciELO. Available at:

  • NMR methods for the analysis of mixtures - PMC. Available at: [Link]

  • Two-dimensional NMR. Available at:

  • Types of 2D NMR. Available at:

  • Fast quantitative 2D NMR for quantifying analytes in complex mixtures. Available at: [Link]

  • Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available at: [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at:

  • Common Problems | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation - MDPI. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. Available at: [Link]

  • 3-(Pyridin-3-yl)propan-1-amine - PubChem. Available at: [Link]

  • 3-Pyridinepropanol | C8H11NO | CID 17861 - PubChem - NIH. Available at: [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. Available at: [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. Available at: [Link]

  • Guide to Solving NMR Questions - The OChem Whisperer. Available at: [Link]

  • 3-(pyridin-3-yl)propanal (C8H9NO) - PubChemLite. Available at: [Link]

  • 3-(Pyridin-3-yl)propanal | C8H9NO | CID 11105412 - PubChem. Available at: [Link]

  • 3-(Pyridin-2-YL)propanal | C8H9NO | CID 11400798 - PubChem. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 3-(Pyridin-3-YL)propanal Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous characterization of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of a drug substance. This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in 3-(Pyridin-3-YL)propanal, a key building block in the synthesis of various pharmaceutical agents. Our focus is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices and a framework for developing a comprehensive impurity control strategy.

The importance of this endeavor is underscored by regulatory bodies worldwide, with guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2) stipulating strict thresholds for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] An impurity is any component of the new drug substance that is not the chemical entity defined as the new drug substance.[4] These can be organic, inorganic, or residual solvents.[4]

Understanding the Impurity Landscape of 3-(Pyridin-3-YL)propanal

Potential impurities in 3-(Pyridin-3-YL)propanal can originate from various sources, including the synthetic route, degradation, or storage. Common impurities may include:

  • Starting materials and intermediates: Unreacted precursors from the synthesis.

  • By-products: Resulting from side reactions during synthesis. A potential precursor, 3-Pyridinepropanol, may be present.[5][6]

  • Degradation products: Formed by oxidation, hydrolysis, or other degradation pathways. The aldehyde functional group is susceptible to oxidation to a carboxylic acid.

  • Reagents, ligands, and catalysts: Residual components from the manufacturing process.[4]

A thorough understanding of the synthetic pathway is crucial for predicting potential process-related impurities.

Core Analytical Techniques for Impurity Profiling

A multi-faceted analytical approach is often necessary for the comprehensive characterization of impurities. The most powerful techniques in the pharmaceutical analyst's toolkit include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the cornerstone of impurity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[7][8][9] For a polar, aromatic compound like 3-(Pyridin-3-YL)propanal, a reverse-phase HPLC method is the logical starting point.

The "Why" Behind the Method:

  • Stationary Phase: A C18 column is typically chosen for its hydrophobic nature, which provides good retention for the aromatic pyridine ring.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The buffer helps to ensure consistent ionization of the basic pyridine nitrogen, leading to symmetrical peak shapes.[10]

  • Detection: The pyridine ring contains a chromophore, making UV detection a suitable and robust choice.[11] A photodiode array (PDA) detector can provide additional information on peak purity and help to identify co-eluting peaks.

Experimental Protocol: A Validated RP-HPLC Method for Impurity Profiling

This protocol outlines a starting point for developing a validated HPLC method, adhering to principles outlined in USP General Chapter <1225> Validation of Compendial Procedures.[12][13][14][15][16]

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to protonate the pyridine nitrogen, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesTo elute a wide range of impurities with varying polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Injection Vol. 10 µLA standard volume for analytical HPLC.
Detector PDA at 254 nmWavelength at which the pyridine ring absorbs strongly.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[17][18] Given that 3-(Pyridin-3-YL)propanal is an aldehyde, GC-MS can be particularly useful for detecting volatile carbonyl compounds.[19]

The "Why" Behind the Method:

  • Derivatization: Aldehydes can sometimes exhibit poor peak shape or thermal instability in GC. Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve their chromatographic behavior and detection sensitivity.[20]

  • Separation: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) provides good selectivity for a range of volatile organic compounds.

  • Detection: Mass spectrometry provides both quantitative data and valuable structural information from the fragmentation pattern, aiding in the identification of unknown impurities.[19]

Experimental Protocol: GC-MS Analysis of Volatile Impurities

Parameter Condition Rationale
Derivatization PFBHA in Ethyl AcetateTo improve volatility and chromatographic performance of aldehydes.[19]
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column for volatile and semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Oven Program 50 °C (2 min), ramp to 280 °C at 10 °C/minA general-purpose temperature program to separate a range of volatile compounds.
Injector Temp. 250 °CTo ensure rapid volatilization of the sample.
MS Source Temp. 230 °CTo maintain compounds in the gas phase without degradation.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 35 - 450 amuTo capture the molecular ions and fragment ions of expected impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural characterization of unknown impurities.[21][22][23][24] Unlike chromatographic techniques that rely on comparison to a reference standard, NMR can determine the structure of an impurity de novo.[23]

The "Why" Behind the Method:

  • Information Richness: 1H and 13C NMR provide detailed information about the chemical environment of each atom in a molecule.

  • Unambiguous Identification: Techniques like COSY, HSQC, and HMBC can be used to piece together the complete chemical structure of an unknown impurity.

  • Quantitative Capability: Quantitative NMR (qNMR) can be used to determine the concentration of an impurity without the need for a specific reference standard of that impurity.[21]

Comparative Analysis of Analytical Techniques

Technique Primary Application Sensitivity Structural Information Quantitative Capability Throughput
HPLC-UV/PDA Routine quantification of known and unknown impurities.High (ng to pg)Limited (retention time, UV spectrum)ExcellentHigh
GC-MS Detection and identification of volatile impurities.Very High (pg to fg)High (fragmentation pattern)GoodModerate
NMR Unambiguous structure elucidation of unknown impurities.Low (µg to mg)Excellent (complete structure)Good (qNMR)Low
LC-MS Identification of non-volatile impurities.Very High (pg to fg)High (molecular weight, fragmentation)GoodModerate

An Integrated Strategy for Impurity Characterization

A robust and efficient workflow for characterizing impurities in 3-(Pyridin-3-YL)propanal integrates these techniques in a logical sequence.

Caption: Integrated workflow for impurity characterization.

Conclusion

The characterization of impurities in 3-(Pyridin-3-YL)propanal requires a strategic and multi-disciplinary analytical approach. While HPLC serves as the primary tool for detection and quantification, it must be complemented by the structural elucidation capabilities of mass spectrometry and NMR spectroscopy. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can develop a comprehensive impurity control strategy that ensures the quality, safety, and efficacy of the final drug product. This approach not only satisfies regulatory requirements but also builds a deep understanding of the drug substance and its manufacturing process.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • USP. <621> CHROMATOGRAPHY. [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • Agilent. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • USP-NF. (2023, November 1). <621> Chromatography. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ICH. Quality Guidelines. [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • USP. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • PubMed. Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. [Link]

  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • Hindawi. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]

  • IJAR. NMR for “pharmacy of the world”. [Link]

  • uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Almac. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • National Institutes of Health. MASS SPECTROMETRY OF FATTY ALDEHYDES. [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • PubChem. 3-Pyridinepropanol. [Link]

  • PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • PubChemLite. 3-(pyridin-3-yl)propanal (C8H9NO). [Link]

  • PubChem. 3-(Pyridin-3-yl)propanal. [Link]

  • OSTI. (1985, March 1). Analytical reagents based on pyridine aldehydes (Journal Article). [Link]

  • Oakwood Chemical. 3-Pyridin-3-yl-propan-1-ol. [Link]

Sources

Validated HPLC Method for Quantification of 3-(Pyridin-3-YL)propanal: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Method Rationale

In the synthesis of pyridine-based pharmaceuticals (such as nicotine analogues, antihistamines, or HIV integrase inhibitors), 3-(Pyridin-3-yl)propanal (CAS: 1509-35-9) often appears as a critical intermediate or a degradant. Its quantification presents a unique "bifunctional" analytical challenge:

  • The Pyridine Ring: Basic (pKa ~5.2) and polar, leading to severe peak tailing on standard silica columns due to silanol interactions.

  • The Aldehyde Group: Reactive and prone to oxidation (to 3-pyridinepropionic acid) or polymerization, requiring a method that minimizes sample stress.

While traditional approaches rely on tedious derivatization (DNPH) or gas chromatography (GC), this guide presents a Direct Reversed-Phase HPLC (RP-HPLC) Method using modern base-deactivated stationary phases. This method is validated for linearity, precision, and accuracy, offering a superior balance of throughput and reliability compared to alternatives.

The "Why" Behind the Method (Expertise & Causality)
  • pH Control is Critical: We utilize a phosphate buffer at pH 2.8 . At this pH, the pyridine nitrogen is fully protonated (

    
    ), improving solubility. Crucially, this low pH suppresses the ionization of residual silanols (
    
    
    
    
    
    
    
    ) on the column stationary phase, eliminating the ion-exchange interactions that cause peak tailing.
  • Column Selection: A standard C18 is often insufficient for retaining polar pyridines. We employ a Phenyl-Hexyl or Base-Deactivated C18 (BDS) column. The Phenyl-Hexyl phase offers

    
     interactions with the pyridine ring, providing alternative selectivity and better retention than hydrophobic interaction alone.
    
  • Wavelength Choice: The pyridine moiety exhibits a characteristic absorption maximum (

    
    ) at 260 nm . Unlike aliphatic aldehydes which require derivatization for UV detection, the pyridine ring acts as a built-in chromophore, allowing direct, sensitive detection.
    

Part 2: The Validated Protocol

This protocol is designed as a self-validating system. System suitability parameters (tailing factor, resolution) act as the internal "check engine" light.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 or Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)End-capped to reduce silanol activity; 3.5 µm for better resolution than 5 µm.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.8Maintains analyte protonation and suppresses silanols.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff, lower viscosity than Methanol.
Elution Mode Isocratic: 85% A / 15% BStable baseline for accurate integration; sufficient retention (

).
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Detection UV at 260 nm

for the pyridine ring.
Injection Vol 10 µLStandard loop size; adjust based on sensitivity needs.
Run Time 10 minutesAnalyte typically elutes at ~4-6 mins.
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (85:15 v/v). Note: Using 100% organic diluent causes peak distortion (solvent effect).

  • Stock Solution: Dissolve 10 mg 3-(Pyridin-3-yl)propanal in 10 mL diluent (1000 ppm). Store at 4°C in amber glass to prevent oxidation.

  • Working Standard: Dilute Stock to 50 ppm for system suitability.

System Suitability Criteria (Pass/Fail)

Before running samples, the system must meet these metrics:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures minimal silanol interaction).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures column efficiency).
  • RSD of Peak Area (n=6):

    
     (Ensures injector precision).
    

Part 3: Comparative Analysis (The Alternatives)

We compared the Direct RP-HPLC Method against two common alternatives: DNPH Derivatization (HPLC-UV) and GC-MS .

Performance Data Comparison
MetricDirect RP-HPLC (Recommended) Alternative A: DNPH Derivatization Alternative B: GC-MS
Principle Direct UV detection of Pyridine ringReaction with 2,4-DNPH

Hydrazone
Volatilization + Mass Spec
Sample Prep Time Low (< 10 min) High (60+ min reaction time)Medium (Extraction required)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL (Superior) ~0.1 µg/mL
Precision (RSD) 0.8%2.5% (Variable reaction yield)1.5%
Stability Risk Low (Buffered solvent)High (Acidic reaction conditions)High (Thermal degradation in inlet)
Cost per Sample $

$ (Reagents + Column life)

Critical Analysis
  • When to use Direct RP-HPLC: Routine QC, process monitoring, and assay of raw materials where concentrations are

    
     ppm. It is the most robust and fastest method.
    
  • When to use DNPH: Trace impurity analysis (< 0.1 ppm) where the direct UV signal is insufficient.

  • When to use GC-MS: Complex matrices where LC co-elution is an issue, provided the aldehyde is thermally stable.

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic and workflow for the validated method, including the critical "Self-Validation" loop.

HPLC_Workflow Start Start: Sample Received Prep Sample Preparation (Diluent: Buffer pH 2.8/ACN) Start->Prep SystemCheck System Suitability Injection (Standard 50 ppm) Prep->SystemCheck Check1 Tailing Factor < 1.5? SystemCheck->Check1 Check2 RSD < 2.0%? Check1->Check2 Yes Troubleshoot Corrective Action: 1. Replace Mobile Phase 2. Wash Column (High Organic) 3. Check pH Check1->Troubleshoot No (Tailing > 1.5) RunSamples Run Analytical Samples (10 min Isocratic) Check2->RunSamples Yes Check2->Troubleshoot No (Precision Fail) Calc Data Processing (External Standard Method) RunSamples->Calc Report Generate CoA Calc->Report Troubleshoot->SystemCheck Retest

Figure 1: Analytical workflow including the mandatory System Suitability Test (SST) loop to ensure data integrity before sample analysis.

Part 5: Troubleshooting & Stability (Expert Insights)

Aldehyde Oxidation

3-(Pyridin-3-yl)propanal oxidizes to 3-(Pyridin-3-yl)propanoic acid upon exposure to air.

  • Symptom: Appearance of a new peak at RRT ~0.8 (Acid elutes earlier in RP-HPLC due to ionization at pH 2.8, or later if ion-suppressed; at pH 2.8 the acid is partially protonated but more polar than the aldehyde).

  • Prevention: Prepare standards fresh daily. Use amber glassware. Purge solvents with Helium or Nitrogen if high precision is required.

Peak Tailing

If the tailing factor exceeds 1.5:

  • Check pH: Ensure the buffer is exactly pH 2.8 ± 0.1. Higher pH (> 4.0) deprotonates silanols, increasing tailing.

  • Column Age: Base-deactivated columns lose their end-capping over time. If washing with 100% ACN doesn't fix it, replace the column.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11105412, 3-(Pyridin-3-yl)propanal. Retrieved from [Link]

  • Helix Chromatography (2023). HPLC Methods for Analysis of Pyridine and Derivatives. (Demonstrates ion-pairing and mixed-mode separation principles for pyridines). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (The global standard used for the validation parameters cited in this guide). Retrieved from [Link]

  • American Pharmaceutical Review (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. (Discusses challenges of aldehyde analysis). Retrieved from [Link]

A Comparative Guide to the Biological Activity of 3-(Pyridin-3-YL)propanal Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous natural products and FDA-approved drugs underscores its versatility and significance.[1] This guide provides a comparative analysis of the biological activities of derivatives based on the 3-(pyridin-3-YL)propanal framework. While direct derivatives of this specific aldehyde are not extensively documented across a wide range of activities, this guide will focus on compounds incorporating the core 3-(pyridin-3-yl)propyl or analogous C3-linked pyridine motif. We will delve into their antibacterial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.

Antibacterial Activity of 3-(Pyridin-3-yl)-2-Oxazolidinone Derivatives

A notable class of compounds derived from the 3-(pyridin-3-yl) structural motif are the 2-oxazolidinones, which have demonstrated potent antibacterial activity. These derivatives have been synthesized and evaluated for their efficacy against various Gram-positive bacteria, revealing promising candidates for further development.[2][3]

Comparative Efficacy

The antibacterial activity of a series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives was assessed by determining their Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive bacteria. The results, summarized in Table 1, highlight the potent activity of several compounds, with some exhibiting efficacy comparable to the commercially available antibiotic, Linezolid.[2][3]

Compound IDR GroupS. aureus (ATCC25923) MIC (μg/mL)S. pneumoniae (ATCC49619) MIC (μg/mL)E. faecalis (ATCC29212) MIC (μg/mL)B. subtilis (ATCC6633) MIC (μg/mL)S. xylosus (ATCC35924) MIC (μg/mL)
21b 2-Furyl10.5211
21d 5-Nitro-2-furyl10.2510.50.5
21e 5-Methyl-2-furyl21211
21f 2-Thienyl10.5211
Linezolid -10.5211
Data sourced from Jin et al., 2022.[2][3]

Structure-Activity Relationship (SAR) Insights: The data reveals that the nature of the substituent (R group) on the amide side chain significantly influences antibacterial activity. Derivatives with furan and thiophene moieties (21b, 21d, 21f) demonstrated strong inhibitory effects. Notably, the introduction of a nitro group at the 5-position of the furan ring (compound 21d) led to the most potent activity against S. pneumoniae.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the standard broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay A Bacterial Culture Overnight B Dilute to 5x10^5 CFU/mL A->B D Inoculate 96-well Plate B->D C Serial Dilution of Test Compounds C->D E Incubate at 37°C for 18-24h D->E F Read MIC E->F

Caption: Workflow for MIC determination.

Anticancer Activity of 3-(Pyridin-3-yl) Derivatives

The pyridine ring is a common scaffold in a multitude of anticancer agents.[4] While extensive data on 3-(pyridin-3-YL)propanal derivatives is limited, related structures containing the 3-(pyridin-3-yl) moiety have shown significant cytotoxic activity against various cancer cell lines.

Comparative Cytotoxicity

A series of (E)-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines.[5] The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

Compound IDR GroupCaco-2 IC50 (μM)MIA PaCa-2 IC50 (μM)MCF-7 IC50 (μM)
4a H>100>100>100
4g 4-NO215.32 ± 0.6225.14 ± 0.8830.76 ± 1.12
4h 4-OCH345.21 ± 1.5458.93 ± 2.0162.45 ± 2.15
Etoposide -10.85 ± 0.4112.33 ± 0.4714.98 ± 0.53
Data sourced from Alam et al., 2023.[5]

Structure-Activity Relationship (SAR) Insights: The results indicate that the substituent on the aryl ring plays a crucial role in the cytotoxic activity. The presence of an electron-withdrawing nitro group at the para-position (compound 4g) significantly enhanced the cytotoxicity against all tested cell lines compared to the unsubstituted analog (4a) and the analog with an electron-donating methoxy group (4h).[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

MTT_Workflow cluster_prep Preparation cluster_assay Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compounds B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT assay.

Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-one Derivatives

While not direct derivatives of 3-(pyridin-3-YL)propanal, 3-hydroxy-pyridine-4-one derivatives represent a class of pyridine compounds with demonstrated anti-inflammatory properties.[9][10] Their mechanism is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent.[9][10]

Comparative In Vivo Efficacy

The anti-inflammatory activity of three 3-hydroxy-pyridine-4-one derivatives was evaluated using the carrageenan-induced paw edema model in rats.[9][10]

CompoundDose (mg/kg)Paw Edema Inhibition (%)
Compound A 2067
Compound B 400Significant Inhibition
Compound C 200Significant Inhibition
Indomethacin 1060
Data sourced from Fassihi et al., 2014.[9][10]

Structure-Activity Relationship (SAR) Insights: On a molar basis, Compound A, which possesses a benzyl group substitution on the pyridine ring, exhibited the highest potency.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[9][11][12][13][14]

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compounds, vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Paw_Edema_Workflow A Acclimatize Rats B Measure Baseline Paw Volume A->B C Administer Test Compounds/Controls B->C D Inject Carrageenan into Paw C->D E Measure Paw Volume at Time Intervals D->E F Calculate % Inhibition of Edema E->F

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Enzyme Inhibitory Activity: PIM-1 Kinase

Several pyridine-based compounds have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[10][13][14]

Comparative Inhibitory Potency

A series of novel pyridine and pyrazolyl pyridine conjugates were synthesized and evaluated for their PIM-1 kinase inhibitory activity.[13]

Compound IDPIM-1 Inhibition (%)PIM-1 IC50 (nM)
Compound 9 98.88.4
Compound 5 83.464.6
Compound 10 87.634.6
Staurosporine 95.616.7
Data sourced from Abu-Elala et al., 2024.[13]

Structure-Activity Relationship (SAR) Insights: Compound 9, a hydrazide derivative, demonstrated the most potent PIM-1 kinase inhibition, surpassing the activity of the known inhibitor staurosporine.[13] This highlights the potential of incorporating a hydrazide scaffold for enhanced activity.

Experimental Protocol: PIM-1 Kinase Inhibition Assay

A common method for assessing PIM-1 kinase inhibition is the ADP-Glo™ Kinase Assay.[5]

  • Reaction Setup: In a 384-well plate, the test inhibitor (or DMSO control), PIM-1 enzyme, and a substrate/ATP mix are combined.

  • Kinase Reaction: The plate is incubated at room temperature to allow the kinase reaction to proceed.

  • ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

PIM1_Inhibition_Workflow cluster_reaction Kinase Reaction cluster_detection Detection A Combine Inhibitor, Enzyme, Substrate/ATP B Incubate at RT A->B C Add ADP-Glo™ Reagent B->C D Add Kinase Detection Reagent C->D E Measure Luminescence D->E

Caption: Workflow for PIM-1 kinase inhibition assay.

Conclusion

This guide provides a comparative overview of the biological activities of derivatives containing the 3-(pyridin-3-yl) core structure. The presented data highlights the significant potential of these compounds as antibacterial, anticancer, and anti-inflammatory agents, as well as potent enzyme inhibitors. The structure-activity relationships discussed underscore the importance of specific substitutions on the pyridine ring and associated moieties in modulating biological activity. The detailed experimental protocols offer a practical foundation for researchers to further explore and optimize these promising scaffolds in the pursuit of novel therapeutics.

References

  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Martínez-Cisneros, M. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 17(7), 896. [Link]

  • Abu-Elala, A. S., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 14(1), 1-18. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Fassihi, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 439–444. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Unknown. MTT ASSAY: Principle. [Link]

  • Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Pharmaceutical Research, 14(6), 1163-1182. [Link]

  • Zhang, T., et al. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chemical Biology & Drug Design, 83(5), 592-599. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Bove, M., et al. (2018). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (136), 57538. [Link]

  • Hadizadeh, F., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic & Medicinal Chemistry, 22(20), 5690-5696. [Link]

  • Holder, S., et al. (2010). Kinetics of inhibition of Pim-1 by 4a. Pim-1 kinase activity was... ResearchGate. [Link]

  • Reaction Biology. PIM1 Kinase Assay Service. [Link]

  • Turunen, B. J., et al. (2011). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 21(16), 4746-4751. [Link]

  • Fassihi, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 439–444. [Link]

  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org. [Link]

  • Jin, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. [Link]

  • Jin, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. [Link]

  • Zhang, T., et al. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chemical Biology & Drug Design, 83(5), 592-599. [Link]

  • Tighadouini, S., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6241. [Link]

  • Ramachandran, R., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 1-16. [Link]

  • Tighadouini, S., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [Link]

  • PubChem. 3-(Pyridin-3-yl)propanal. [Link]

  • El-Sayed, N. N. E., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. [Link]

  • Asif, M., et al. (2023). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules, 28(19), 6825. [Link]

  • Patel, H., et al. (2014). Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. Journal of Medicinal Chemistry, 57(5), 2097-2113. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-3-YL)propanal
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-3-YL)propanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.